tert-Butyl (S)-4-benzyl-2-(2-hydroxyethyl)piperazine-1-carboxylate hydrochloride
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Overview
Description
tert-Butyl (S)-4-benzyl-2-(2-hydroxyethyl)piperazine-1-carboxylate hydrochloride is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a tert-butyl group, a benzyl group, and a hydroxyethyl group attached to a piperazine ring. It is commonly used in various chemical and biological research applications due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (S)-4-benzyl-2-(2-hydroxyethyl)piperazine-1-carboxylate hydrochloride typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as ethylenediamine and dihaloalkanes.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl halides.
Addition of the Hydroxyethyl Group: The hydroxyethyl group can be added through an alkylation reaction using ethylene oxide or similar reagents.
Protection of the Piperazine Nitrogen: The piperazine nitrogen is protected using tert-butyl chloroformate to form the tert-butyl carbamate.
Formation of the Hydrochloride Salt: The final compound is obtained by treating the intermediate with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (S)-4-benzyl-2-(2-hydroxyethyl)piperazine-1-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The benzyl group can be reduced to a methyl group under specific conditions.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of methyl-substituted derivatives.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
tert-Butyl (S)-4-benzyl-2-(2-hydroxyethyl)piperazine-1-carboxylate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein-ligand binding.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl (S)-4-benzyl-2-(2-hydroxyethyl)piperazine-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The hydroxyethyl group allows for hydrogen bonding interactions, while the benzyl group provides hydrophobic interactions. These interactions can lead to changes in the conformation and activity of the target molecules, resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
- tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
- tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
Uniqueness
tert-Butyl (S)-4-benzyl-2-(2-hydroxyethyl)piperazine-1-carboxylate hydrochloride is unique due to the presence of both a hydroxyethyl group and a benzyl group on the piperazine ring This combination of functional groups provides distinct chemical reactivity and biological activity compared to other similar compounds
Properties
IUPAC Name |
tert-butyl (2S)-4-benzyl-2-(2-hydroxyethyl)piperazine-1-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O3.ClH/c1-18(2,3)23-17(22)20-11-10-19(14-16(20)9-12-21)13-15-7-5-4-6-8-15;/h4-8,16,21H,9-14H2,1-3H3;1H/t16-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTHYWYUKBAVIBG-NTISSMGPSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1CCO)CC2=CC=CC=C2.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCN(C[C@@H]1CCO)CC2=CC=CC=C2.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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